molecular formula C23H26F2N2O2S B11049446 Ethyl 4-[({4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate

Ethyl 4-[({4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate

Cat. No.: B11049446
M. Wt: 432.5 g/mol
InChI Key: LQGBGJDOSNVEEN-UHFFFAOYSA-N
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Description

ETHYL 4-({[4-(3,5-DIFLUOROPHENETHYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[4-(3,5-DIFLUOROPHENETHYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 4-(3,5-difluorophenethyl)piperidine and thiophosgene under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({[4-(3,5-DIFLUOROPHENETHYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

ETHYL 4-({[4-(3,5-DIFLUOROPHENETHYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-({[4-(3,5-DIFLUOROPHENETHYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the difluorophenethyl group enhances its binding affinity and specificity, leading to significant biological effects .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
  • ETHYL 4-({[(4-ETHOXYBENZOYL)AMINO]BENZOATE

Uniqueness

ETHYL 4-({[4-(3,5-DIFLUOROPHENETHYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to the presence of the difluorophenethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H26F2N2O2S

Molecular Weight

432.5 g/mol

IUPAC Name

ethyl 4-[[4-[2-(3,5-difluorophenyl)ethyl]piperidine-1-carbothioyl]amino]benzoate

InChI

InChI=1S/C23H26F2N2O2S/c1-2-29-22(28)18-5-7-21(8-6-18)26-23(30)27-11-9-16(10-12-27)3-4-17-13-19(24)15-20(25)14-17/h5-8,13-16H,2-4,9-12H2,1H3,(H,26,30)

InChI Key

LQGBGJDOSNVEEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)CCC3=CC(=CC(=C3)F)F

Origin of Product

United States

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